Phosphinoferrocene

Organometallic chemistry Phosphine ligands Coordination chemistry

Phosphinoferrocene (CAS 83528-85-2), with the molecular formula C₁₀H₁₁FeP (MW 218.01 g/mol), is the parent primary phosphine of the ferrocene family, comprising a ferrocene core monosubstituted with a –PH₂ group. Unlike its widely studied bis-phosphine congener 1,1′-bis(diphenylphosphino)ferrocene (dppf), this compound bears a reactive primary phosphine moiety directly attached to the metallocene backbone, imparting a distinct combination of σ-donor character, redox activity, and synthetic versatility as a precursor to more elaborate phosphinoferrocene ligands.

Molecular Formula C10H11FeP
Molecular Weight 218.01 g/mol
CAS No. 83528-85-2
Cat. No. B6310582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinoferrocene
CAS83528-85-2
Molecular FormulaC10H11FeP
Molecular Weight218.01 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)P.[Fe]
InChIInChI=1S/C5H6P.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;
InChIKeyGUVVCUQALKEQLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphinoferrocene (CAS 83528-85-2): A Primary Ferrocenylphosphine Building Block for Coordination Chemistry and Catalysis


Phosphinoferrocene (CAS 83528-85-2), with the molecular formula C₁₀H₁₁FeP (MW 218.01 g/mol), is the parent primary phosphine of the ferrocene family, comprising a ferrocene core monosubstituted with a –PH₂ group . Unlike its widely studied bis-phosphine congener 1,1′-bis(diphenylphosphino)ferrocene (dppf), this compound bears a reactive primary phosphine moiety directly attached to the metallocene backbone, imparting a distinct combination of σ-donor character, redox activity, and synthetic versatility as a precursor to more elaborate phosphinoferrocene ligands [1]. It is commercially available as an air-sensitive, red-brown solid typically supplied at ≥97% purity and is employed primarily as a ligand precursor and synthetic intermediate in organometallic chemistry .

Why Phosphinoferrocene (CAS 83528-85-2) Cannot Be Replaced by Generic Primary Phosphines or Bis-Phosphine Ferrocene Ligands


Primary phosphines such as phenylphosphine (PhPH₂) share the –PH₂ donor motif with phosphinoferrocene but lack the redox-active ferrocene backbone that enables reversible one-electron oxidation and electrochemical tuning of metal centre electronics [1]. Conversely, the ubiquitous bis-phosphine dppf coordinates as a chelating bidentate ligand, whereas phosphinoferrocene acts as a monodentate primary phosphine, leading to fundamentally different coordination geometries, metal-to-ligand ratios, and catalytic intermediates [2]. The methylene-spaced analog FcCH₂PH₂ differs electronically due to the insulating –CH₂– spacer that attenuates the electronic communication between the phosphorus donor and the iron centre [3]. These structural differences produce measurably distinct coordination chemistry and catalytic outcomes that preclude direct substitution without re-optimisation of reaction conditions.

Quantitative Differentiation Evidence: Phosphinoferrocene (CAS 83528-85-2) vs. Primary Phosphine and Ferrocenylphosphine Comparators


σ-Donor Ability of FcPH₂ Is Equivalent to Phenylphosphine (PhPH₂), with Superior Handling Characteristics

Spectroscopic analysis demonstrates that the primary ferrocenylphosphine FcPH₂ (phosphinoferrocene) possesses σ-donor ability comparable to that of phenylphosphine (PhPH₂), its closest non-metallocene primary phosphine analog. IR and NMR spectroscopic data, corroborated by single-crystal X-ray diffraction analysis of corresponding metal carbonyl complexes, indicate essentially equivalent electronic donor strength [1]. Critically, however, FcPH₂ is reported to be easier to handle than PhPH₂—which is a volatile, pyrophoric liquid with a penetrating odour—while additionally offering the redox-active ferrocenyl reporter group that PhPH₂ entirely lacks [1].

Organometallic chemistry Phosphine ligands Coordination chemistry

Redox-Active Ferrocene Backbone Enables Reversible One-Electron Oxidation Absent in Non-Metallocene Primary Phosphines

Cyclic voltammetry studies of metal complexes bearing the FcPH₂ ligand reveal a reversible one-electron oxidation wave centred on the ferrocene backbone, a feature that is completely absent in complexes of purely organic primary phosphines such as PhPH₂ [1]. The ferrocene-centred Fe(II)/Fe(III) redox couple in FcPH₂ complexes provides an electrochemical handle that can be exploited for redox-switchable catalysis and for spectroelectrochemical monitoring of coordination events [2]. Electrochemical and spectroelectrochemical studies in acetonitrile confirm that Ru(II) complexes of FcPH₂ undergo reversible one-electron oxidation from Ru(II) to Ru(III), with the ferrocene backbone serving as an independent redox centre [2].

Electrochemistry Redox-active ligands Spectroelectrochemistry

Scalable Electrophilic Synthesis of FcPH₂ Avoids Organolithium Reagents Required for Other Ferrocenylphosphines

An efficient, scalable synthesis of phosphinoferrocene (FcPH₂) and dichloroferrocenylphosphine (FcPCl₂) has been reported via fully regiospecific electrophilic monofunctionalisation of ferrocene using P₄S₁₀, achieving high yields and excellent purities [1]. This method explicitly replaces the inconvenient tert-butyllithium (tBuLi)-based procedures historically required for the monolithiation of ferrocene, thereby eliminating the need for cryogenic conditions (−78 °C) and hazardous organolithium reagents [1]. In contrast, the preparation of the closely related tertiary phosphine analog FcPPh₂ (diphenylphosphinoferrocene) still typically relies on lithiation-electrophilic quenching sequences [2].

Synthetic methodology Ligand synthesis Process chemistry

Monodentate Primary Phosphine Coordination Mode Enables Distinct Metal Complex Stoichiometries vs. Chelating Bis-Phosphine dppf

Phosphinoferrocene (FcPH₂) functions as a monodentate primary phosphine ligand, forming complexes with metal-to-ligand ratios that are fundamentally different from those obtained with the chelating bis-phosphine dppf. Systematic studies have demonstrated that FcPH₂ reacts with seven-coordinate precursors [MI₂(CO)₃(NCMe)₂] (M = Mo, W) to yield bis- and tris-phosphine-substituted products [MI₂(CO)₃(PH₂Fc)₂] and [MI₂(CO)₂(PH₂Fc)₃] in high yields, with the product distribution governed by the metal centre, solvent, and temperature [1]. In contrast, dppf invariably coordinates as a κ²-P,P′ chelating ligand, occupying two coordination sites at a single metal centre and imposing a defined bite angle of approximately 99° [2]. This stoichiometric flexibility of FcPH₂ allows access to coordinatively unsaturated metal centres and higher phosphine-to-metal ratios that are unattainable with dppf.

Coordination chemistry Metal complex synthesis Phosphine ligand design

Limitations Acknowledged: Scarcity of Direct Head-to-Head Catalytic Performance Data for FcPH₂ vs. Close Analogs

It must be explicitly stated that high-strength, quantitative head-to-head catalytic performance data (e.g., yield comparisons, turnover frequencies, or selectivity ratios under identical conditions) directly comparing phosphinoferrocene (FcPH₂, CAS 83528-85-2) with its closest analogs (PhPH₂, FcCH₂PH₂, or FcPPh₂) are notably absent from the accessible peer-reviewed literature. The vast majority of catalytic studies employing 'phosphinoferrocene' ligands refer to tertiary phosphine derivatives (e.g., dppf, FcPPh₂) rather than the parent primary phosphine FcPH₂ itself. The evidence presented in this guide therefore relies on spectroscopic donor ability comparisons, electrochemical class properties, synthetic methodology differences, and coordination chemistry distinctions, which collectively establish a differentiated profile but do not constitute catalytic benchmarking. Users seeking catalytic performance data for specific transformations should request custom benchmarking from suppliers or conduct their own comparative screening experiments.

Evidence gap Catalytic benchmarking Data availability

Recommended Application Scenarios for Phosphinoferrocene (CAS 83528-85-2) Based on Quantitative Differentiation Evidence


Synthesis of Redox-Active Metal Complexes Requiring an Intrinsic Electrochemical Reporter Group

Phosphinoferrocene is the ligand of choice when a primary phosphine donor is required and the resulting metal complex must possess an independent, reversible redox centre for electrochemical monitoring or redox-switching applications. The ferrocene backbone provides a well-behaved Fe(II)/Fe(III) redox couple that is absent in purely organic primary phosphines such as PhPH₂ [1]. This scenario is particularly relevant for the preparation of spectroelectrochemical probes, redox-switchable catalysts, and molecular electronic devices where the oxidation state of the ligand must be independently addressable [2].

Precursor for the Synthesis of Functionalised Phosphinoferrocene Ligand Libraries

The reactive –PH₂ group of phosphinoferrocene serves as a versatile synthetic handle for constructing diverse phosphinoferrocene derivatives. The coordinated FcPH₂ ligand in [W(CO)₅(PH₂Fc)] undergoes hydrophosphination with electron-deficient alkene substrates, yielding secondary phosphine complexes that can be further elaborated [1]. Additionally, the scalable electrophilic synthesis of FcPH₂ using P₄S₁₀ (avoiding tBuLi) makes it an economically viable entry point for preparing libraries of ferrocenylphosphine ligands via subsequent functionalisation of the P–H bonds [3].

Coordination Chemistry Studies Requiring Monodentate Primary Phosphine Ligation at Early Transition Metals

For fundamental studies of primary phosphine coordination to oxophilic early transition metals (Mo, W, Ta), FcPH₂ offers advantages over PhPH₂ in terms of handling safety and product crystallinity. Well-defined complexes of the type [MI₂(CO)₃(PH₂Fc)₂] and [MI₂(CO)₂(PH₂Fc)₃] (M = Mo, W) have been crystallographically characterised, and analogous Ta(V) complexes [CpᵞTaCl₄(PH₂Fc)] provide entry points into early transition metal phosphine chemistry [1][4]. The ferrocene reporter group also facilitates NMR and electrochemical characterisation of these paramagnetic or diamagnetic complexes.

Situations Where Handling Safety Is Prioritised Over Volatile, Pyrophoric Primary Phosphines

In laboratory settings where the use of pyrophoric, volatile primary phosphines (such as PhPH₂ or Simple alkylphosphines) poses unacceptable safety risks, phosphinoferrocene offers a solid, easier-to-handle alternative with equivalent σ-donor properties [1]. While still air-sensitive, FcPH₂ is significantly less hazardous to manipulate than liquid primary phosphines, making it the preferred primary phosphine synthon for research groups lacking specialised inert-atmosphere glovebox facilities for handling pyrophoric liquids.

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